Dimethyl 5-{[(3,4-diethoxyphenyl)carbonyl]amino}benzene-1,3-dicarboxylate
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Overview
Description
DIMETHYL 5-[(3,4-DIETHOXYBENZOYL)AMINO]ISOPHTHALATE is a chemical compound with the molecular formula C21H23NO7 It is known for its unique structure, which includes a diethoxybenzoyl group attached to an isophthalate moiety
Preparation Methods
The synthesis of DIMETHYL 5-[(3,4-DIETHOXYBENZOYL)AMINO]ISOPHTHALATE typically involves the reaction of 3,4-diethoxybenzoic acid with isophthalic acid derivatives. The process generally includes esterification and amidation steps under controlled conditions. Industrial production methods may involve the use of catalysts and optimized reaction conditions to achieve high yields and purity.
Chemical Reactions Analysis
DIMETHYL 5-[(3,4-DIETHOXYBENZOYL)AMINO]ISOPHTHALATE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the ester or amide functional groups. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
DIMETHYL 5-[(3,4-DIETHOXYBENZOYL)AMINO]ISOPHTHALATE has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and for studying reaction mechanisms.
Biology: Researchers explore its potential as a biochemical probe or in drug development.
Medicine: It may have applications in the design of new pharmaceuticals.
Industry: The compound can be used in the development of advanced materials and polymers.
Mechanism of Action
The mechanism of action of DIMETHYL 5-[(3,4-DIETHOXYBENZOYL)AMINO]ISOPHTHALATE involves its interaction with specific molecular targets. The diethoxybenzoyl group can interact with enzymes or receptors, leading to various biological effects. The pathways involved may include inhibition or activation of specific biochemical processes.
Comparison with Similar Compounds
DIMETHYL 5-[(3,4-DIETHOXYBENZOYL)AMINO]ISOPHTHALATE can be compared with similar compounds such as:
DIMETHYL 5-[(3,5-DIMETHOXYBENZOYL)AMINO]ISOPHTHALATE: This compound has methoxy groups instead of ethoxy groups, leading to different reactivity and applications.
DIMETHYL 5-[(4-METHOXYBENZOYL)AMINO]ISOPHTHALATE:
DIMETHYL 5-[(3,4,5-TRIMETHOXYBENZOYL)AMINO]ISOPHTHALATE: The additional methoxy group further changes its reactivity and applications.
Properties
Molecular Formula |
C21H23NO7 |
---|---|
Molecular Weight |
401.4 g/mol |
IUPAC Name |
dimethyl 5-[(3,4-diethoxybenzoyl)amino]benzene-1,3-dicarboxylate |
InChI |
InChI=1S/C21H23NO7/c1-5-28-17-8-7-13(12-18(17)29-6-2)19(23)22-16-10-14(20(24)26-3)9-15(11-16)21(25)27-4/h7-12H,5-6H2,1-4H3,(H,22,23) |
InChI Key |
OUWGCDAZAFTFSD-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C(=O)NC2=CC(=CC(=C2)C(=O)OC)C(=O)OC)OCC |
Origin of Product |
United States |
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